molecular formula C11H8BrNO2 B577850 Methyl 6-bromoquinoline-3-carboxylate CAS No. 1220418-77-8

Methyl 6-bromoquinoline-3-carboxylate

Cat. No.: B577850
CAS No.: 1220418-77-8
M. Wt: 266.094
InChI Key: CXRJGHYVBAPYRL-UHFFFAOYSA-N
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Description

Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Scientific Research Applications

Methyl 6-bromoquinoline-3-carboxylate has several scientific research applications:

Safety and Hazards

Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .

Mechanism of Action

Mode of Action

Quinoline derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the reaction of 6-bromoquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester . Another approach includes the use of methyl iodide for the methylation of 6-bromoquinoline-3-carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoline-3-carboxylic acid
  • Methyl 4-bromoquinoline-6-carboxylate
  • 3-Bromoquinoline

Uniqueness

Methyl 6-bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 6-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRJGHYVBAPYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703466
Record name Methyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220418-77-8
Record name Methyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromoquinoline-3-carboxylic acid (3 g, 11.9 mmol), in methanol (55 mL) was added sulfuric acid (0.32 mL, 6 mmol). The reaction was stirred at 85° C. for 96 h. The reaction was then cooled to room temperature and saturated sodium bicarbonate solution was added until pH=7. On neutralization, methyl 7-bromo-2-naphthoate precipitated as a solid which was collected by suction filtration (Int-1, 2.77 g, 97%). LC-MS: (FA) ES+ 266; 1H NMR (400 MHz, d6-DMSO) δ ppm 9.33 (d, J=2.1 Hz, 1H), 9.01 (d, J=2.1 Hz, 1H), 8.53 (t, J=1.3, 1.3 Hz, 1H), 8.07-8.01 (m, 2H), 3.95 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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